(2R,3R,5R)-2-(hydroxymethyl)-5-[6-[(4-nitrophenyl)methylsulfanyl]purin-9-yl]oxolane-3,4-diol
CAS No.:
Cat. No.: VC14489491
Molecular Formula: C17H17N5O6S
Molecular Weight: 419.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H17N5O6S |
|---|---|
| Molecular Weight | 419.4 g/mol |
| IUPAC Name | (2R,3R,5R)-2-(hydroxymethyl)-5-[6-[(4-nitrophenyl)methylsulfanyl]purin-9-yl]oxolane-3,4-diol |
| Standard InChI | InChI=1S/C17H17N5O6S/c23-5-11-13(24)14(25)17(28-11)21-8-20-12-15(21)18-7-19-16(12)29-6-9-1-3-10(4-2-9)22(26)27/h1-4,7-8,11,13-14,17,23-25H,5-6H2/t11-,13+,14?,17-/m1/s1 |
| Standard InChI Key | DYCJFJRCWPVDHY-NUKIEUHSSA-N |
| Isomeric SMILES | C1=CC(=CC=C1CSC2=NC=NC3=C2N=CN3[C@H]4C([C@H]([C@H](O4)CO)O)O)[N+](=O)[O-] |
| Canonical SMILES | C1=CC(=CC=C1CSC2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name, (2R,3R,4R,5R)-2-(hydroxymethyl)-5-[6-[(4-nitrophenyl)methylsulfanyl]purin-9-yl]oxolane-3,4-diol, reflects the compound’s stereochemistry and functional groups . Its molecular formula, C₁₇H₁₇N₅O₆S, encodes a purine base linked to a ribose sugar modified with a 4-nitrobenzylthio substituent . The presence of three hydroxyl groups on the ribose moiety and a nitro group on the benzyl ring contributes to its polar surface area (PSA) of 157 Ų, a critical parameter influencing membrane permeability .
Stereochemical Configuration
NBMPR’s biological activity is highly dependent on its stereochemistry. The ribose sugar adopts a β-D-ribofuranosyl configuration, with the hydroxymethyl group at the C2 position in the R configuration . X-ray crystallographic studies confirm that the purine base occupies the anti-conformation relative to the ribose, optimizing interactions with ENT1’s substrate-binding pocket .
Spectroscopic and Computational Identifiers
The compound’s SMILES notation, C1=CC(=CC=C1CSC2=NC=NC3=C2N=CN3[C@H]4[C@@H]([C@H]([C@H](O4)CO)O)O)[N+](=O)[O-], and InChIKey, DYCJFJRCWPVDHY-ABYLEIOUSA-N, facilitate database searches and computational modeling . Nuclear magnetic resonance (NMR) spectra reveal characteristic shifts for the nitrobenzyl protons (δ 8.2–7.5 ppm) and ribose anomeric proton (δ 5.9 ppm) .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 419.4 g/mol | |
| LogP (Partition Coefficient) | 1.5 | |
| Hydrogen Bond Donors | 3 | |
| Hydrogen Bond Acceptors | 10 | |
| Rotatable Bonds | 5 |
Pharmacological Profile and Mechanism of Action
ENT1 Inhibition and Selectivity
NBMPR is a prototypical inhibitor of ENT1, a ubiquitously expressed transporter that mediates the bidirectional diffusion of nucleosides like adenosine and uridine . Competitive binding assays demonstrate NBMPR’s high affinity for ENT1, with a reported inhibition constant (Kᵢ) of 0.64 nM, surpassing earlier analogs like 6-benzylthioinosine (Kᵢ = 53 nM) . This potency arises from hydrophobic interactions between the nitrobenzyl group and ENT1’s transmembrane helices, as well as hydrogen bonding between the ribose hydroxyls and conserved residues .
Druglikeness and ADMET Properties
NBMPR adheres to Lipinski’s Rule of Five (molecular weight <500, LogP <5, hydrogen bond donors <5, acceptors <10), predicting favorable intestinal absorption . Despite this, its high PSA (157 Ų) restricts blood-brain barrier penetration, confining applications to peripheral tissues . In vitro metabolic studies using human liver microsomes reveal rapid glucuronidation of the ribose hydroxyls, suggesting need for prodrug strategies .
Synthetic Approaches and Structure-Activity Relationships (SAR)
Synthetic Pathways
The synthesis of NBMPR typically begins with 6-mercaptopurine riboside, which undergoes nucleophilic substitution with 4-nitrobenzyl bromide in the presence of a base . Purification via reverse-phase chromatography yields the final product with >95% purity . Alternative routes involve coupling preformed purine-thioether intermediates with protected ribose derivatives, followed by deprotection .
Modifications at the C8 Position
SAR studies highlight the C8 position as a critical site for optimizing ENT1 affinity. Introducing alkylamine chains at C8, as in derivatives 46–58, reduces polarity while maintaining inhibitory activity . For instance, the C8-n-pentylamine analog (50) exhibits a Kᵢ of 2.3 nM, comparable to NBMPR but with improved logP (2.1 vs. 1.5) . Bulky substituents like cyclopentylamine (54) further enhance binding, achieving Kᵢ values as low as 0.64 nM .
Table 2: Activity of C8-Substituted NBMPR Analogs
| Compound | Substituent | Kᵢ (nM) | LogP |
|---|---|---|---|
| NBMPR | None | 0.64 | 1.5 |
| 50 | n-Pentylamine | 2.3 | 2.1 |
| 54 | Cyclopentylamine | 0.64 | 2.4 |
| 73 | Cyclohexylamine | 1.2 | 2.6 |
Ribose Modifications
Replacing the ribose moiety with a benzyl group (e.g., compound 59) reduces ENT1 affinity (Kᵢ = 135 nM), underscoring the importance of the sugar’s hydroxyl groups in target engagement . Conversely, fluorination at the C2’ position improves metabolic stability without compromising activity, offering a promising avenue for derivative development .
Applications in Medicinal Chemistry
Tool Compound in Transport Studies
NBMPR is indispensable for differentiating ENT1-mediated transport from other nucleoside transporters (e.g., ENT2, CNTs) . In radiolabeled uptake assays, 10 nM NBMPR suppresses >90% of ENT1 activity in erythrocytes, enabling precise quantification of transporter expression .
Scaffold for Anticancer Agents
Structure-based drug design has leveraged NBMPR’s pharmacophore to develop dual ENT1/hENT2 inhibitors with enhanced tumor selectivity . Hybrid molecules incorporating platinum(II) centers, such as Pt-NBMPR conjugates, demonstrate synergistic cytotoxicity in cisplatin-resistant ovarian cancer cells .
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